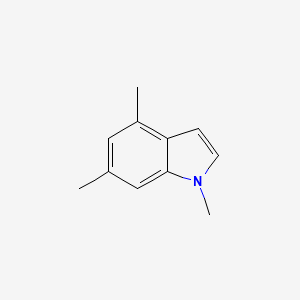

1,4,6-Trimethyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,4,6-trimethylindole |

InChI |

InChI=1S/C11H13N/c1-8-6-9(2)10-4-5-12(3)11(10)7-8/h4-7H,1-3H3 |

InChI Key |

DJMWHGHSHOEXCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CN(C2=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,6 Trimethyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches and their Adaptations for Trimethylindoles

The construction of the indole core has been a subject of extensive research, leading to the development of numerous named reactions. These classical methods, while sometimes requiring harsh conditions, offer versatile pathways to a diverse range of indole derivatives. Their adaptation for the synthesis of specific polysubstituted indoles like 1,4,6-trimethyl-1H-indole hinges on the availability of appropriately substituted precursors.

Fischer Indole Synthesis for this compound (or related derivatives)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. arkat-usa.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone). arkat-usa.orgbyjus.com

To synthesize this compound via the Fischer synthesis, the logical starting materials would be N-(3,5-dimethylphenyl)-N-methylhydrazine and acetone. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| N-(3,5-dimethylphenyl)-N-methylhydrazine | Acetone | Acid (e.g., H₂SO₄, HCl, ZnCl₂) | This compound |

The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and hydrochloric acid to Lewis acids such as zinc chloride and boron trifluoride. arkat-usa.org The reaction conditions, including temperature and solvent, would need to be optimized to achieve a good yield of the desired product and minimize potential side reactions. While the Fischer indole synthesis is a powerful tool, a notable drawback can be the formation of regioisomers when using unsymmetrical ketones. However, in the case of synthesizing this compound, the use of the symmetrical ketone, acetone, circumvents this issue.

Bischler-Mohlau Indole Synthesis in the Context of Substituted Indoles

The Bischler-Mohlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine in the presence of an acid catalyst. wikipedia.orgresearchgate.net This method typically leads to the formation of 2-aryl or 2-alkylindoles.

For the synthesis of a trimethylated indole using this approach, one would require a specifically substituted aniline and α-haloketone. To obtain an indole with methyl groups at the 4 and 6 positions, one could envision starting with 3,5-dimethylaniline. However, the Bischler-Mohlau synthesis traditionally excels in producing 2-substituted indoles, and directing the cyclization to form the specific 1,4,6-trimethyl substitution pattern can be challenging and may lead to a mixture of products. The reaction mechanism is complex and can involve multiple intermediates, making the regiochemical outcome sensitive to the substitution pattern of the aniline and the reaction conditions. wikipedia.org The harsh conditions often required, such as high temperatures, can also limit its applicability for substrates with sensitive functional groups. wikipedia.org

Madelung Indole Synthesis and its Applicability to Trimethylindoles

The Madelung synthesis is a powerful method for the preparation of indoles, particularly those with alkyl or aryl groups at the 2-position, through the intramolecular cyclization of N-acyl-o-toluidines at high temperatures using a strong base. wikipedia.org

To apply this method for the synthesis of this compound, the required precursor would be N-acetyl-2,4,6-trimethylaniline. The reaction involves the deprotonation of both the amide nitrogen and the ortho-methyl group, followed by an intramolecular cyclization and subsequent dehydration to form the indole ring.

Reaction Scheme:

| Starting Material | Base | Product |

| N-acetyl-2,4,6-trimethylaniline | Strong Base (e.g., NaNH₂, BuLi) | This compound |

Historically, the Madelung synthesis required very high temperatures and strong bases like sodium amide or sodium ethoxide. wikipedia.org However, modern variations of this reaction have been developed that proceed under milder conditions, for instance, by using organolithium bases like n-butyllithium at lower temperatures. chemdad.com The success of the Madelung synthesis is highly dependent on the nature of the acyl group and the substituents on the aromatic ring.

Bartoli Reaction for Substituted Indole Systems

The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgresearchgate.net The presence of a substituent at the ortho position is crucial for the success of this reaction. wikipedia.org

To synthesize an indole with substitution at the 4 and 6 positions, such as a derivative of this compound, one would need to start with a 2,4,6-trisubstituted nitrobenzene. For instance, reacting 1,3-dimethyl-2-nitrobenzene with a suitable vinyl Grignard reagent could potentially lead to a 4,6-dimethylindole derivative. The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization. wikipedia.org A key advantage of the Bartoli reaction is its ability to introduce a wide variety of substituents onto the indole nucleus, depending on the nature of the vinyl Grignard reagent used.

Reissert Indole Synthesis and Analogous Methods

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The reaction involves the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting α-keto ester. wikipedia.org

To synthesize a trimethylated indole using this methodology, one could start with a dimethyl-substituted o-nitrotoluene. For example, using 2,4-dimethyl-1-nitrotoluene as the starting material would lead to the formation of a dimethylindole derivative. The initial condensation is typically carried out using a base like sodium ethoxide. The subsequent reductive cyclization can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation. wikipedia.org This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can then be decarboxylated to afford the corresponding indole. wikipedia.org

Leimgruber-Batcho Indole Synthesis and Related Strategies

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile two-step method for preparing indoles from o-nitrotoluenes. wikipedia.orgclockss.org This method has become a popular alternative to the Fischer indole synthesis due to its mild reaction conditions and the ready availability of starting materials. wikipedia.org

The first step involves the formation of an enamine from the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.org In the second step, this intermediate enamine undergoes a reductive cyclization to afford the indole. wikipedia.org To synthesize this compound, one would need to start with the appropriately substituted o-nitrotoluene and then introduce the N-methyl group. Alternatively, starting with an N-methylated aniline derivative and converting it to the corresponding o-nitrotoluene could be a viable route. A variety of reducing agents can be employed for the cyclization step, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or sodium dithionite. wikipedia.orgclockss.org The Leimgruber-Batcho synthesis is known for its high yields and good functional group tolerance. wikipedia.org

Modern Catalytic Approaches for this compound Construction

The synthesis of the indole nucleus has been significantly advanced by modern catalytic methods. These approaches provide powerful tools for constructing the bicyclic indole system with high levels of control over substitution patterns, which is essential for molecules like this compound.

Palladium-Catalyzed C-H Activation and Cyclization Protocols

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, particularly for the formation of C-C and C-N bonds required for heterocyclic systems. arabjchem.org The direct functionalization of C-H bonds is an increasingly important strategy, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

In the context of indole synthesis, palladium catalysts can facilitate the intramolecular cyclization of appropriately substituted anilines. For instance, a common strategy involves the reaction of a substituted 2-vinylaniline or a related precursor. The process can proceed through the oxidative insertion of palladium into an aryl halide bond, followed by a vinyl C-H activation to form a palladacycle intermediate. organic-chemistry.org This intermediate then undergoes reductive elimination to furnish the indole ring. organic-chemistry.orgnih.gov The synthesis of this compound via this route would likely start from a precursor such as N-methyl-2,4-dimethylaniline which is then vinylated or coupled with a suitable alkyne.

Key to the success of these reactions is the choice of ligands and reaction conditions, which control the regioselectivity and efficiency of the C-H activation step. researchgate.net Research has demonstrated that with the appropriate directing group and ligand, C-H activation can be directed to specific positions on the indole nucleus. researchgate.net

Table 1: Examples of Palladium-Catalyzed Indole Synthesis Conditions

| Precursor Type | Catalyst / Ligand | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Iodostyrene | Pd(TFA)₂ / dppf | Cs₂CO₃, PivOH, 100°C | Substituted Indoles | up to 91% |

| N-Ts-Anilines and Styrenes | Palladium Catalyst | Oxidant | Substituted Indoles | Not specified |

This table presents generalized data from studies on indole synthesis to illustrate the principles of palladium catalysis. organic-chemistry.orgmdpi.com

Transition Metal-Mediated Dehydrogenation and Aromatization of Precursors

Another powerful strategy for forming the aromatic indole ring is the dehydrogenation of a saturated or partially saturated precursor, such as an indoline. organic-chemistry.org This aromatization step is often mediated by transition metal catalysts and is a key final step in many indole syntheses. mdpi.com Various transition metals, including palladium, rhodium, and iridium, have been shown to be effective for this transformation. organic-chemistry.orgmdpi.com

The synthesis of this compound could involve the initial construction of 1,4,6-trimethylindoline, followed by a catalytic dehydrogenation. This approach allows for the stereocontrolled synthesis of the indoline precursor, with the final aromatization step being a reliable method to introduce the indole's double bonds. Catalytic systems often employ an oxidant to accept the hydrogen atoms, although acceptorless dehydrogenation methods are also being developed. organic-chemistry.org

For example, iridium-catalyzed tandem dehydrogenation reactions can functionalize indolines to provide a diverse range of N- and C3-alkylated indoles, demonstrating the utility of this approach in building molecular complexity. organic-chemistry.org

Organocatalytic and Acid/Base-Catalyzed Methods for Indole Ring Formation

Moving away from metal-based catalysts, organocatalysis has emerged as a vibrant field in organic synthesis. Chiral phosphoric acids, for instance, have been used to catalyze tandem reactions to produce complex chiral bisindoles. acs.org These reactions often proceed through the in-situ generation of reactive intermediates like propargylic 3-methyleneindoles. acs.org While not a direct synthesis of a simple trimethylindole, these methods highlight the power of organocatalysis to construct complex indole-containing scaffolds.

More traditional, yet still widely used, are acid- or base-catalyzed methods for indole ring formation. The classic Fischer indole synthesis is a prime example, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov To synthesize this compound, one could envision the reaction of (2,4-dimethylphenyl)hydrazine with acetone, followed by N-methylation. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl to Lewis acids such as zinc chloride. nih.gov

Base-catalyzed methods are also known, often involving the cyclization of o-acylamino- or o-nitrotoluene derivatives. These methods provide alternative pathways that can be advantageous depending on the desired substitution pattern and the availability of starting materials.

One-Pot and Multicomponent Synthesis Strategies for this compound Analogues

To improve efficiency and reduce waste, chemists often turn to one-pot and multicomponent reactions. These strategies combine multiple synthetic steps into a single operation without isolating intermediates, saving time, solvents, and reagents. google.com

Streamlined Synthesis of Multisubstituted 1-Alkoxyindoles (General relevance)

While the synthesis of 1-alkoxyindoles represents a specific subclass, the principles of streamlined synthesis are broadly applicable. One-pot, three-component domino reactions have been developed for the synthesis of functionalized indole derivatives. semanticscholar.org A typical example involves the reaction of an arylamine, an arylglyoxal, and a third component like a 4-hydroxycoumarin. The reaction sequence can involve a Knoevenagel condensation followed by intermolecular and intramolecular nucleophilic additions to rapidly build the complex indole product. semanticscholar.org This type of strategy could be adapted to synthesize analogues of this compound by choosing appropriate starting materials.

Tandem Reactions in Indole Derivative Formation

Tandem reactions, also known as cascade reactions, are processes where multiple bond-forming events occur sequentially in a single reaction vessel. mdpi.com These are highly efficient methods for constructing complex molecules from simple precursors. The synthesis of indole derivatives has greatly benefited from the development of tandem methodologies. rsc.org

For example, a palladium-catalyzed tandem Buchwald-Hartwig amination/Heck reaction can be used to synthesize 2-vinylic indoles from gem-dibromovinylaniline substrates. acs.org Another powerful approach is a tandem Sonogashira coupling followed by cyclization. mdpi.com In this method, an o-haloaniline is first coupled with a terminal alkyne, and the resulting 2-alkynylaniline intermediate undergoes an in-situ cyclization to form the indole ring. This approach offers a modular way to access a wide variety of substituted indoles. mdpi.com

Table 2: Examples of Tandem Reactions for Indole Synthesis

| Tandem Process | Catalyst System | Starting Materials | Key Intermediates |

|---|---|---|---|

| Buchwald-Hartwig/Heck | Palladium catalyst | gem-dibromovinylanilines | Not isolated |

| Sonogashira/Cyclization | Pd(OAc)₂/Xphos | o-iodoaniline, alkynes | 2-alkynylaniline |

This table illustrates different tandem strategies that have been successfully employed in the synthesis of various indole derivatives. mdpi.comrsc.orgacs.org

Synthesis of this compound from Specific Precursors

The construction of the indole core of this compound can be achieved through various synthetic routes, often categorized by the key bond formations and starting materials. Nitroarene-based strategies are particularly prominent for building the indole framework with specific substitution patterns.

Ortho-substituted nitroarenes serve as versatile precursors for indole synthesis, offering a range of methods for reductive cyclization. researchgate.net These classical methods, including the Bartoli, Leimgruber-Batcho, Reissert, and Cadogan syntheses, provide robust pathways to substituted indoles. researchgate.netchemicalbook.com A suitable starting material for synthesizing this compound would be 2,4-dimethyl-1-nitrobenzene or a related ortho-nitrotoluene derivative.

Bartoli Indole Synthesis The Bartoli reaction is a prominent method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgname-reaction.com The synthesis requires three equivalents of the Grignard reagent and is particularly effective for producing 7-substituted indoles. wikipedia.orgpharmaguideline.com The steric hindrance of the ortho-substituent is often crucial for the reaction's success, as it facilitates the key clockss.orgclockss.org-sigmatropic rearrangement step. wikipedia.orgonlineorganicchemistrytutor.com For instance, the reaction of o-nitrotoluene with propenyl Grignard reagent yields 3,7-dimethylindole, illustrating the potential to build substituted indoles. wikipedia.org A modification by Dobbs enhanced the reaction's scope by using an ortho-bromine as a directing group, which is later removed, providing access to various substitution patterns. organic-chemistry.org

Leimgruber-Batcho Indole Synthesis This method offers a popular alternative to the Fischer indole synthesis, starting from o-nitrotoluenes. wikipedia.orgwikipedia.org The synthesis involves a two-step process: first, the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. wikipedia.org The resulting intermediate, a trans-β-dimethylamino-2-nitrostyrene, is then subjected to reductive cyclization using catalysts like Raney nickel or palladium-on-carbon to form the indole. clockss.orgwikipedia.org This method is valued for its high yields, mild conditions, and the ready availability of starting materials. wikipedia.org

Reissert Indole Synthesis The Reissert synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org This initial step leverages the acidity of the methyl group ortho to the nitro group. pharmaguideline.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid, to form an indole-2-carboxylic acid, which can then be decarboxylated upon heating to yield the final indole. wikipedia.orgresearchgate.net

Cadogan-Sundberg Indole Synthesis This reaction generates indoles from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. wikipedia.orgsynarchive.com The mechanism involves the deoxygenation of the nitro group to a nitroso intermediate by the phosphite. wikipedia.org This intermediate then reacts with the alkene moiety to form an N-hydroxyindole, which is further deoxygenated to the indole. wikipedia.org Recent advancements have explored visible-light-driven photochemical versions of the Cadogan reaction, offering milder conditions. rhhz.net

| Synthetic Method | Key Precursor | Key Reagents | General Product |

|---|---|---|---|

| Bartoli Synthesis | ortho-Substituted Nitroarene | Vinyl Grignard Reagent (3 eq.) | 7-Substituted Indoles |

| Leimgruber-Batcho Synthesis | ortho-Nitrotoluene | DMFDMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni) | Substituted Indoles |

| Reissert Synthesis | ortho-Nitrotoluene | Diethyl oxalate, Base, Reducing Agent (e.g., Zn/HOAc) | Indole-2-carboxylic acids |

| Cadogan-Sundberg Synthesis | ortho-Nitrostyrene | Trialkyl phosphite (e.g., P(OEt)3) | Substituted Indoles |

Condensation reactions provide a direct and efficient route to highly functionalized indoles. The Nenitzescu indole synthesis, first reported in 1929, is a classic example of such a reaction and is particularly suited for the preparation of 5-hydroxyindole derivatives. wikipedia.orgsynarchive.com

Nenitzescu Indole Synthesis This reaction typically involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester. chemicalbook.compharmaguideline.com The mechanism proceeds through a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to induce cyclization, and finally, an elimination step to form the aromatic indole ring. wikipedia.org The reaction is known for its simple procedures, mild conditions, and the accessibility of diverse starting materials. researchgate.net

To synthesize the specifically substituted target compound, 2-ethyl-5-hydroxy-1,4,6-trimethyl-1H-indole-3-carboxylic acid, a tailored set of precursors for the Nenitzescu reaction would be required. The synthesis would likely start with a substituted benzoquinone and a custom β-amino ester. Specifically, the reaction would involve the condensation of 2,5-dimethyl-1,4-benzoquinone with an N-methylated β-amino ester derived from 2-ethyl-3-oxopentanoic acid. The reaction performs best in highly polar solvents, and various Lewis acids like zinc, iron, and magnesium salts can be used as catalysts. wikipedia.orgd-nb.info

| Reactant 1 (Quinone) | Reactant 2 (Enamine Precursor) | Resulting Indole Core Structure |

|---|---|---|

| 2,5-Dimethyl-1,4-benzoquinone | Ethyl 2-ethyl-3-(methylamino)pent-2-enoate | Ethyl 2-ethyl-5-hydroxy-1,4,6-trimethyl-1H-indole-3-carboxylate |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethyl-1-nitrobenzene |

| 2,5-dimethyl-1,4-benzoquinone |

| 2-ethyl-3-oxopentanoic acid |

| 2-Ethyl-5-hydroxy-1,4,6-trimethyl-1H-indole-3-carboxylic acid |

| 3,7-dimethylindole |

| diethyl oxalate |

| ethyl o-nitrophenylpyruvate |

| indole-2-carboxylic acid |

| N,N-dimethylformamide dimethyl acetal |

| o-nitrotoluene |

| palladium-on-carbon |

| potassium ethoxide |

| propenyl Grignard reagent |

| pyrrolidine |

| Raney nickel |

| trans-β-dimethylamino-2-nitrostyrene |

| triethyl phosphite |

| vinyl Grignard reagent |

| zinc |

Chemical Reactivity and Transformation Pathways of 1,4,6 Trimethyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of indoles. The system's 10 π-electrons make it highly susceptible to attack by electrophiles. The substitution pattern of 1,4,6-trimethyl-1H-indole dictates where these reactions will preferentially occur.

Regioselectivity at the Pyrrole (B145914) Ring (C-2 and C-3 Positions)

The pyrrole moiety of the indole ring is significantly more reactive toward electrophiles than the benzene (B151609) ring. For nearly all electrophilic substitution reactions, the C-3 position is the overwhelmingly preferred site of attack. ic.ac.uk This pronounced regioselectivity can be attributed to the superior stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.

When an electrophile attacks the C-3 position, the positive charge in the resulting intermediate can be delocalized over the C-2 atom and the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. ic.ac.uk The resonance structure that places the positive charge on the nitrogen is particularly stable as all atoms (except hydrogen) have a complete octet of electrons.

In contrast, an attack at the C-2 position forces the disruption of the benzene ring's aromaticity to delocalize the positive charge onto the nitrogen atom. This pathway leads to a less stable intermediate and thus has a higher activation energy, making it kinetically unfavorable. ic.ac.uk

The substituents on this compound further reinforce this preference:

N-1 Methyl Group: This group enhances the electron density of the pyrrole ring through an inductive effect, making the ring system even more nucleophilic and reactive at the C-3 position.

C-2 Methyl Group: The presence of a methyl group at the C-2 position provides steric hindrance, further disfavoring electrophilic attack at this site.

Substitution on the Benzene Ring of this compound

While the pyrrole ring is the primary site of reactivity, electrophilic substitution on the benzene ring can occur under more forcing conditions or if the C-3 position is sterically blocked. The regioselectivity on the carbocyclic ring is directed by the existing substituents: the fused pyrrole ring and the methyl groups at C-4 and C-6.

All three of these groups are activating and ortho-, para-directing. libretexts.orgorganicchemistrytutor.com Their combined influence determines the most probable sites for substitution:

Fused Pyrrole Ring: This system directs electrophiles to the C-4 and C-7 positions.

C-4 Methyl Group: This group directs incoming electrophiles to the C-5 and C-7 positions.

C-6 Methyl Group: This group directs incoming electrophiles to the C-5 and C-7 positions.

Based on the cumulative activating and directing effects, the C-5 and C-7 positions are the most electron-rich and sterically accessible locations on the benzene ring. Therefore, any electrophilic substitution on the benzene portion of this compound is predicted to occur preferentially at these two sites.

Functionalization Reactions of this compound

The high nucleophilicity of the C-3 position allows for a wide range of functionalization reactions, providing pathways to more complex indole derivatives.

Acylation and Alkylation Reactions

Acylation and alkylation reactions are classic examples of electrophilic aromatic substitution that are expected to proceed with high regioselectivity at the C-3 position of this compound.

Acylation reactions, such as the Vilsmeier-Haack formylation, introduce an acyl group onto the indole ring. The Vilsmeier-Haack reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate an electrophilic chloroiminium ion (the Vilsmeier reagent). jk-sci.comchemistrysteps.comwikipedia.org This reagent is highly effective for formylating electron-rich aromatic compounds and reliably yields 3-formylindoles. organic-chemistry.orgsemanticscholar.org

Alkylation reactions, such as Friedel-Crafts alkylation, introduce an alkyl group. However, these reactions can sometimes be complicated by issues of polyalkylation and carbocation rearrangements.

Below is a table summarizing the expected outcomes of representative C-3 functionalization reactions.

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 1,2,4,6-Tetramethyl-1H-indole-3-carbaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(1,2,4,6-Tetramethyl-1H-indol-3-yl)ethan-1-one |

| Mannich Reaction | CH₂O, (CH₃)₂NH, CH₃COOH | N,N,1,2,4,6-Hexamethyl-1H-indol-3-amine |

Halogenation Strategies

The introduction of halogen atoms to the indole nucleus is another important transformation achieved through electrophilic substitution. Due to the high reactivity of the indole core, mild halogenating agents are typically sufficient. The reaction with this compound is predicted to occur selectively at the C-3 position.

Common reagents for this purpose include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. acs.org These reagents provide a source of electrophilic halogen that readily attacks the electron-rich C-3 position.

| Halogenation Type | Reagent | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1,2,4,6-trimethyl-1H-indole |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-1,2,4,6-trimethyl-1H-indole |

| Iodination | I₂, KI | 3-Iodo-1,2,4,6-trimethyl-1H-indole |

Oxidative Transformations to Indole Derivatives

The oxidation of indoles can lead to a variety of products, as multiple sites (N-1, C-2, C-3) are susceptible to attack, and the initial products can undergo further transformations. nih.gov The specific outcome is highly dependent on the oxidant and the reaction conditions. For this compound, the N-1 and C-2 positions are substituted, which influences the potential reaction pathways.

One common transformation is the oxidation to 2-oxindoles. This often proceeds via an initial electrophilic attack at the C-3 position, followed by rearrangement.

Another significant oxidative pathway is the Witkop oxidation , which involves the oxidative cleavage of the C-2–C-3 double bond. nih.gov This reaction, often carried out with reagents like N-bromosuccinimide in aqueous media or ozone, transforms the indole into a 2-acylaminobenzaldehyde derivative. In the case of this compound, this would lead to N-(2-acetyl-3,5-dimethylphenyl)-N-methylformamide.

| Oxidation Type | Typical Reagents | Plausible Product Structure |

|---|---|---|

| Oxidation to Oxindole (B195798) | m-CPBA or Oxone | 1,3,4,6-Tetramethylindolin-2-one (a 2-oxindole) |

| Witkop Oxidation (C2-C3 Cleavage) | NBS in H₂O or O₃ | N-(2-acetyl-3,5-dimethylphenyl)-N-methylformamide |

Nucleophilic Addition and Condensation Reactions

The enhanced electron density of this compound makes it an excellent nucleophile, readily participating in reactions that form new carbon-carbon bonds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. mt.com For an indole derivative like this compound to directly participate as the carbonyl component in a Knoevenagel condensation, it must first be functionalized to introduce a carbonyl group, typically an aldehyde at the C-3 position (e.g., via Vilsmeier-Haack formylation).

Once a derivative such as this compound-3-carbaldehyde is formed, it can react with various active methylene (B1212753) compounds like malonic acid or imidazolidine-2,4-dione. researchgate.net These reactions are fundamental in synthesizing α,β-unsaturated indole derivatives, which are important intermediates in medicinal chemistry and materials science. researchgate.net

The general mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde derivative. The resulting aldol-type intermediate is subsequently dehydrated to yield the final condensed product. These products, featuring an extended π-conjugated system, are often colored and can exhibit fluorescence.

Table 1: Representative Knoevenagel Condensation with Indole-3-Carbaldehyde Derivatives

| Carbonyl Substrate | Active Methylene Compound | Base/Catalyst | Product Type | Application |

| Indole-3-carbaldehyde | Imidazolidine-2,4-dione | Triethylamine (TEA) | α,β-Unsaturated N-substituted indole | Antimicrobial agents |

| 1H-Indole-3-carboxaldehyde | Various amine derivatives | N/A (forms Schiff base) | Schiff bases | Precursors for bioactive complexes |

| Substituted Indole-3-carbaldehydes | Malononitrile | Boric Acid | 2-(1H-indol-3-ylmethylene)malononitrile | Synthesis of heterocyclic compounds |

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgresearchgate.net The indole nucleus is an excellent Michael donor due to the high electron density at the C-3 position. nih.gov The methyl groups in this compound further amplify this nucleophilicity, making it highly reactive towards Michael acceptors.

The reaction is typically catalyzed by Brønsted or Lewis acids, which activate the Michael acceptor towards nucleophilic attack. nih.govsid.ir The C-3 atom of the indole attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and an enolate intermediate, which is subsequently protonated to give the final 3-substituted indole product. sid.ir This reaction is highly atom-economical and is a cornerstone for synthesizing complex indole alkaloids and biologically active molecules. nih.govresearchgate.net

Table 2: Examples of Michael Addition Reactions with Indole Derivatives

| Indole Derivative (Michael Donor) | Michael Acceptor | Catalyst | Solvent | Product | Yield |

| Indole | α,α′-bis(phenylmethylene)cyclopentanone | Iodine (10 mol%) | Dichloromethane | E-2-(3-indolylphenylmethyl)-5-phenylmethylenecyclopentanone | 60% |

| 2-Methylindole | α,α′-bis(phenylmethylene)cyclopentanone | Iodine (10 mol%) | Dichloromethane | E-2-[3-(2-Methyl)indolylphenylmethyl]-5-phenylmethylenecyclopentanone | 85% |

| Indole | Methyl vinyl ketone | Acidic SDS Micellar Solution | Water | 4-(1H-indol-3-yl)butan-2-one | 98% |

| Indole | β-Nitrostyrene | Acidic SDS Micellar Solution | Water | 3-(2-nitro-1-phenylethyl)-1H-indole | 88% |

Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach substituents to an aromatic ring. mt.comwikipedia.org The electron-rich indole ring system readily undergoes Friedel-Crafts-type reactions, typically at the C-3 position. The reaction involves an alkylating agent (e.g., alkyl halide, alcohol, or alkene) and a Lewis acid catalyst (e.g., AlCl₃, TMSOTf). mt.comnih.gov

For this compound, the activating methyl groups significantly enhance the rate of reaction. However, this high reactivity can also lead to challenges such as polyalkylation. nih.gov Careful control of reaction conditions, such as using a large excess of the indole substrate or employing less reactive alkylating agents like trichloroacetimidates, can improve selectivity for the mono-alkylated product. nih.gov This reaction is a powerful tool for the derivatization and functionalization of the indole core, enabling the synthesis of a wide array of compounds with potential pharmacological activity. nih.gov A variation, Friedel-Crafts hydroxyalkylation, allows for the addition of aldehydes to form hydroxyalkylated indoles, although the initial alcohol product can be prone to further reaction. richmond.edu

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization of the this compound scaffold is crucial for enhancing its utility in both synthetic chemistry and analytical applications. By introducing specific functional groups, its spectroscopic properties can be tailored for detection, or new reactive handles can be installed for further chemical transformations.

The indole nucleus itself is a chromophore and is weakly fluorescent. chemrxiv.org Its spectroscopic properties can be significantly enhanced by extending the π-conjugated system. This is often achieved by attaching chromophoric or fluorophoric groups to the indole ring. Trimethyl-substituted indoles, such as 2,3,3-trimethyl-3H-indole (trimethylindolenine), are common precursors for the synthesis of widely used fluorescent dyes, including cyanine (B1664457) and squaraine dyes. researchgate.netuniroma2.itresearchgate.net

A typical strategy involves the condensation of two equivalents of an N-substituted trimethylindoleninium salt with a linking agent, such as a derivative of malonaldehyde or squaric acid, to form symmetrical trimethine cyanine or squaraine dyes, respectively. researchgate.netresearchgate.net These dyes often exhibit strong absorption and emission in the visible to near-infrared (NIR) region, making them valuable as fluorescent labels and probes in biological imaging and sensing applications. researchgate.netnih.gov The methyl groups on the indole ring contribute to the photostability and solubility of the resulting dyes. researchgate.net

Table 3: Spectroscopic Properties of Indole-Based Dyes

| Dye Class | Precursor Type | Typical λabs (nm) | Typical λem (nm) | Key Features |

| Sulfo-Indocyanine Dyes | N-p-carboxybenzyl-2,3,3-trimethyl-3H-indoleninium-5-sulfonate | 547–551 (in water) | 562–567 (in water) | Good aqueous solubility and photostability. researchgate.net |

| Squarylium Indocyanine Dyes | N-substituted 3H-indolenine | 628–670 | Red-shifted from absorption | Exhibit negative solvatochromism. researchgate.net |

| Alkoxy-substituted thieno[3,2-b]indoles | Thieno[3,2-b]indole | Red-shifted vs. unsubstituted | Red-shifted vs. unsubstituted | Electron-donating alkoxy groups delocalize the π system. nih.gov |

Introducing polar functional groups like amines (-NH₂) and hydroxyl (-OH) groups onto the this compound scaffold opens pathways for creating derivatives with enhanced properties for analytical detection and further synthesis.

Hydroxyl Derivatization : A hydroxyl group can be introduced onto the benzene ring portion of the indole (C-5 or C-7 positions) either by starting the indole synthesis with a pre-functionalized precursor (e.g., a methoxy-substituted phenylhydrazine) or through post-synthesis oxidation. The position of the hydroxyl group significantly influences the compound's electronic properties and its potential as a hydrogen-bond donor, which is critical in biological interactions. nih.gov These hydroxylated indoles can be further derivatized, for instance, by reacting with fluorescent labeling reagents that target phenols, enhancing their detectability in techniques like HPLC. nih.gov

Amine-Type Derivatization : An amino group is typically introduced via electrophilic nitration of the indole ring, followed by chemical reduction of the resulting nitro group. The directing effects of the existing methyl groups on this compound would influence the position of nitration. The resulting indolylamine is a versatile intermediate. The primary amine can be diazotized for further substitution reactions or can be directly derivatized using reagents that react with amines to attach chromophores or fluorophores, enabling highly sensitive detection and quantification. rsc.org

Advanced Spectroscopic Characterization of 1,4,6 Trimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis and Proton Environment Elucidation

A ¹H NMR spectrum of 1,4,6-trimethyl-1H-indole would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electron density around the proton. The integration of these signals would correspond to the number of protons of each type. Furthermore, the splitting pattern (multiplicity) of each signal would provide information about the number of neighboring protons, according to the n+1 rule.

For this compound, one would anticipate signals corresponding to the aromatic protons on the indole (B1671886) ring, as well as sharp singlets for the three methyl groups. The precise chemical shifts would be influenced by the positions of the methyl groups on the indole scaffold.

¹³C NMR Spectral Interpretation of the Carbon Framework

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would differentiate between the sp²-hybridized carbons of the aromatic indole core and the sp³-hybridized carbons of the methyl groups. The specific substitution pattern of the methyl groups would influence the chemical shifts of the ring carbons, providing key information for structural confirmation.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques are crucial for complex molecules where 1D spectra may be ambiguous.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to establish the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, as there is only one possible combination of atoms that can result in that specific exact mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Fragmentation Pattern Analysis for Structural Elucidation

In a mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. For indole derivatives, fragmentation often involves characteristic losses.

The analysis of the fragmentation pattern of this compound would likely show the loss of methyl radicals (•CH₃) or other small neutral molecules. The relative abundance of the different fragment ions can provide clues about the stability of different parts of the molecule and help to confirm the positions of the methyl substituents. For instance, the fragmentation of different trimethyl-indole isomers would be expected to show subtle differences that could be used for their differentiation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum is expected to display a series of absorption bands that correspond to the vibrations of its indole core and methyl substituents. The N-methylation at the 1-position means the characteristic N-H stretching band, typically seen around 3400 cm⁻¹ in unsubstituted indoles, will be absent researchgate.net. The spectrum will be dominated by C-H, C=C, and C-N vibrations.

Key expected vibrational modes include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene (B151609) and pyrrole (B145914) rings are anticipated in the 3000–3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl groups at the 1, 4, and 6 positions will give rise to symmetric and asymmetric stretching vibrations, typically observed between 2850 and 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings are expected to produce several strong bands in the 1450–1620 cm⁻¹ region researchgate.net. These bands are characteristic of the indole ring system.

Methyl C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the CH₃ groups are expected near 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring typically appears in the 1200–1350 cm⁻¹ range.

Out-of-Plane C-H Bending: The region below 900 cm⁻¹ is the fingerprint region, containing bands related to the out-of-plane bending of the aromatic C-H bonds, which are indicative of the substitution pattern on the benzene ring.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound This table is generated based on established frequency ranges for indole derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Ring Stretch | 1620 - 1450 | Strong |

| Asymmetric CH₃ Bend | ~1460 | Medium |

| Symmetric CH₃ Bend | ~1375 | Medium |

| C-N Stretch | 1350 - 1200 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. For aromatic compounds like indole, the most significant transitions are π → π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals.

The UV-Vis spectrum of the parent indole molecule in a nonpolar solvent like cyclohexane typically exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from different electronic transitions within the aromatic system nih.gov. The ¹Lₑ band is usually found at a shorter wavelength (around 270 nm), while the ¹Lₐ band appears at a longer wavelength (around 280-290 nm) and often shows vibrational fine structure nih.govacs.org.

Substitution on the indole ring can cause shifts in the absorption maxima (λₘₐₓ). The addition of methyl groups, which are weak electron-donating groups, typically induces a bathochromic shift (a shift to longer wavelengths). In this compound, methylation occurs at the nitrogen (position 1) and on the benzene ring (positions 4 and 6). Substitutions on the benzene ring, in particular, have been shown to affect the ¹Lₑ transition significantly nih.gov. Therefore, the λₘₐₓ for this compound is expected to be slightly higher than that of unsubstituted indole.

Table 2: Comparison of Electronic Transitions for Indole and Predicted Transitions for this compound Predicted values are based on known substituent effects on the indole chromophore.

| Compound | Transition | Typical λₘₐₓ (nm) in Nonpolar Solvent |

| Indole | ¹Lₑ | ~270 |

| ¹Lₐ | ~280-290 | |

| This compound | ¹Lₑ | ~275-285 (Predicted) |

| ¹Lₐ | ~285-295 (Predicted) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, researchers can generate a diffraction pattern that is used to calculate the electron density map of the molecule. This map reveals the exact positions of each atom, allowing for the determination of bond lengths, bond angles, and torsional angles with very high precision.

A search of the current scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, specific experimental data on its crystal system, space group, and unit cell dimensions are not available.

To illustrate the type of information obtained from this technique, data for a related substituted indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, is presented below nih.gov. This example demonstrates the detailed structural parameters that could be determined for this compound if suitable crystals were grown and analyzed. Such an analysis would reveal the planarity of the indole ring system and the orientation of the methyl groups relative to the ring. Studies on other substituted indoles have shown crystallization in various systems, such as monoclinic and triclinic nih.govmdpi.com.

Table 3: Example Crystallographic Data for a Substituted Indole Derivative Data shown is for 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole and is for illustrative purposes only. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄BrNO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2312 (5) |

| b (Å) | 11.4582 (5) |

| c (Å) | 12.0163 (5) |

| α (°) | 90 |

| β (°) | 104.035 (2) |

| γ (°) | 90 |

| Volume (ų) | 1498.43 (11) |

Theoretical and Computational Studies of 1,4,6 Trimethyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and reactivity that are often difficult to obtain through experimental methods alone. For 1,4,6-trimethyl-1H-indole, these calculations provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable conformation of a molecule. DFT calculations, often using basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state of this compound with high accuracy. These calculations are crucial for understanding the steric and electronic effects of the three methyl groups on the indole (B1671886) ring.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted indole. This would suggest an increased reactivity towards electrophiles. Computational studies on various indole derivatives have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap. wuxiapptec.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.20 |

| Energy Gap (ΔE) | 5.30 |

Note: These are representative values based on general knowledge of substituted indoles and are not from a specific calculation for this compound.

Molecular Dipole Moments and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom and the π-system of the pyrrole (B145914) ring, highlighting these as potential sites for electrophilic interaction.

Computational Spectroscopic Simulations

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These simulations can aid in the identification and structural elucidation of compounds.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The methyl groups would introduce characteristic signals in the ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Comparing the calculated spectra with experimental data can confirm the molecular structure. While specific simulated NMR data for this compound is not present in the provided search results, studies on other indole derivatives have demonstrated the utility of this approach. beilstein-journals.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 3.70 |

| C4-CH₃ | 2.50 |

| C6-CH₃ | 2.45 |

| H2 | 6.90 |

| H3 | 6.40 |

| H5 | 6.80 |

| H7 | 7.30 |

Note: These are hypothetical values and are not based on a specific computational study of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 125.0 |

| C3 | 101.0 |

| C3a | 128.0 |

| C4 | 130.0 |

| C5 | 120.0 |

| C6 | 135.0 |

| C7 | 109.0 |

| C7a | 136.0 |

| N-CH₃ | 31.0 |

| C4-CH₃ | 21.0 |

| C6-CH₃ | 21.5 |

Note: These are hypothetical values and are not based on a specific computational study of this compound.

Simulation of IR and UV-Vis Spectra

Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Simulated IR spectra, obtained from frequency calculations in DFT, show the vibrational modes of the molecule. These can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as C-H stretching from the methyl groups and the aromatic rings, and C-N stretching vibrations.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. The simulated spectrum can predict the absorption maxima (λ_max) which correspond to electronic excitations, typically π → π* transitions in the indole ring. The presence of methyl groups, as auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent indole molecule.

Thermodynamic and Kinetic Studies

Computational chemistry provides powerful tools to dissect the thermodynamic stability and kinetic reactivity of molecules like this compound. Through the application of quantum mechanical calculations, researchers can elucidate the energetic consequences of methyl substitution on the indole scaffold and map out the energy profiles of its reactions.

Energetic Effects of Methyl Substituents on the Indole Ring

The addition of methyl groups to the indole ring induces notable changes in its thermodynamic properties. These effects are primarily driven by the electron-donating nature of the methyl group through hyperconjugation and inductive effects. Computational studies on simpler methylated indoles, such as 1-methylindole and 2-methylindole, provide a foundational understanding of these influences.

Experimental and computational studies on indole and its methylated derivatives have determined their gas-phase enthalpies of formation, offering insights into their relative stabilities. For instance, the standard molar enthalpy of formation in the gas phase for indole is reported as 164.3 ± 1.3 kJ·mol⁻¹ nih.gov. For 1-methylindole, a key structural component of the title compound, thermodynamic data is also available, allowing for comparisons. The stability of different indole isomers has been investigated using Density Functional Theory (DFT) calculations, which consider thermochemical parameters like enthalpy, entropy, and Gibbs free energy to determine the relative stabilities researchgate.net.

Table 1: Calculated Thermodynamic Properties of Indole and Methylated Derivatives

| Compound | Method | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Indole | DFT/B3LYP | Data not available | Data not available | Data not available |

| 1-Methylindole | DFT/B3LYP | Data not available | Data not available | Data not available |

| This compound | DFT/B3LYP | Data not available | Data not available | Data not available |

| Note: Specific calculated values for this compound are not readily available in the searched literature. The table is presented as a template for where such data would be presented. |

Reaction Energetics and Transition State Characterization

The kinetic behavior of this compound in chemical reactions can be computationally modeled to understand reaction mechanisms, determine activation energies, and characterize the geometry of transition states. Electrophilic aromatic substitution is a hallmark reaction of indoles, and the methyl substituents in the 1,4,6-trimethyl derivative are expected to influence both the rate and regioselectivity of such reactions.

DFT calculations are a common tool for investigating reaction mechanisms. For example, the N-methylation of indole has been studied computationally, revealing the free-energy diagram and the structure of the transition states involved st-andrews.ac.uk. In a reaction between N-methylated DABCO and indole, a relatively low barrier of approximately 22.5 kcal·mol⁻¹ was calculated for the methyl cation transfer st-andrews.ac.uk.

For this compound, electrophilic attack is anticipated to be directed by the activating methyl groups. The C3 position remains the most nucleophilic and thus the most likely site for electrophilic substitution. Computational studies can precisely model the energy profile of such a reaction, identifying the transition state leading to the sigma complex (Wheland intermediate) and the subsequent deprotonation step to restore aromaticity. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For instance, in the reaction of N-methylindoles with tosyl azide, the transition state geometries for the concerted [3+2] addition have been calculated at the DFT M06/6-311G(d,p) level researchgate.net.

Table 2: Calculated Activation Energies for Electrophilic Bromination of Indole Derivatives

| Substrate | Position of Attack | Activation Energy (kcal/mol) |

| Indole | C3 | Data not available |

| 1-Methylindole | C3 | Data not available |

| This compound | C3 | Data not available |

| Note: Specific calculated values for this compound are not readily available in the searched literature. The table is presented as a template for where such data would be presented. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

For polysubstituted indoles, conformational disorder can lead to broadening in absorption spectra nih.gov. The analysis of the potential energy surface can identify the lowest energy conformations and the transition states connecting them. For instance, in a study of indole oligomers, DFT calculations were used to determine the potential energy profiles for rotation around the bond connecting the indole units, revealing a double-well potential with a low interconversion barrier nih.gov. While this compound is a single unit, the principles of conformational analysis remain the same, focusing on the rotation of the three methyl groups. The interactions between the methyl groups, particularly between the 1-methyl and a potential 7-substituent or the 4- and 6-methyl groups with adjacent groups, would be key determinants of the conformational preferences.

Table 3: Torsional Barriers for Methyl Group Rotation in this compound

| Methyl Group Position | Rotational Barrier (kcal/mol) |

| N1 | Data not available |

| C4 | Data not available |

| C6 | Data not available |

| Note: Specific calculated values for this compound are not readily available in the searched literature. The table is presented as a template for where such data would be presented. |

Mechanistic Investigations of 1,4,6 Trimethyl 1h Indole Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

Comprehensive studies detailing the reaction pathways and intermediates involved in transformations of 1,4,6-trimethyl-1H-indole are not presently available. General mechanistic paradigms for indole (B1671886) reactions, such as electrophilic aromatic substitution, typically proceed through a Wheland intermediate, where the electrophile adds to the C3 position, preserving the aromaticity of the benzene (B151609) ring. However, the specific electronic and steric effects of the methyl groups at the 1, 4, and 6 positions on the stability and reactivity of such intermediates for this specific molecule have not been experimentally or computationally investigated.

Identification of Catalytic Cycles in Transition Metal-Mediated Transformations

While transition metal-mediated reactions are a cornerstone of modern indole functionalization, no specific catalytic cycles have been reported for reactions involving this compound. Research on other substituted indoles has delineated various catalytic cycles, for instance, in palladium-catalyzed cross-coupling reactions or rhodium-catalyzed C-H activation. These cycles typically involve steps such as oxidative addition, migratory insertion, and reductive elimination. The coordination of this compound to a metal center and the subsequent elementary steps would be influenced by the electronic nature and steric hindrance imparted by the three methyl groups, but specific studies are lacking.

Role of Solvents, Catalysts (e.g., Brønsted acids, Lewis acids, amino acids), and Additives

The roles of solvents, catalysts, and additives in reactions of indoles are known to be critical in controlling reaction outcomes, including regioselectivity and stereoselectivity. For instance, the choice of a Brønsted or Lewis acid can significantly alter the electrophilicity of a reaction partner, while the solvent can influence the stability of charged intermediates. In the context of this compound, it can be hypothesized that polar aprotic solvents might stabilize charged intermediates, and that the choice of acid catalyst would depend on the specific transformation being targeted. However, without empirical data, these remain general suppositions rather than established findings for this compound.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for probing reaction mechanisms. No isotope labeling experiments have been published specifically for reactions involving this compound. Such experiments could, for example, involve the use of deuterium-labeled substrates to determine whether a particular C-H bond is broken in the rate-determining step of a reaction.

Deuterium (B1214612) and Oxygen Isotope Effects on Reaction Rates

The determination of kinetic isotope effects (KIEs) using deuterium or oxygen isotopes provides invaluable information about transition state structures. A primary KIE would be expected if a C-H or O-H bond is broken in the rate-determining step. A secondary KIE can provide insight into changes in hybridization at a particular atom. For this compound, no such studies have been conducted to measure the effect of isotopic substitution on its reaction rates.

Mechanistic Duality and Competing Pathways in Indole Chemistry

The concept of mechanistic duality, where a reaction can proceed through two or more distinct pathways simultaneously, is an area of active investigation in organic chemistry. For indoles, competing pathways can lead to different regioisomers or stereoisomers. Factors such as substrate structure, catalyst, and reaction conditions can influence the dominant pathway. There is currently no literature available that discusses mechanistic duality or competing pathways in the context of reactions specifically involving this compound.

Stereochemical Course of Reactions Involving this compound

The stereochemical outcome of reactions is of paramount importance, particularly in the synthesis of chiral molecules. For reactions involving this compound that could potentially generate new stereocenters, the stereochemical course has not been investigated. Understanding whether a reaction proceeds with retention, inversion, or racemization of stereochemistry is fundamental to its synthetic utility. Such studies would require the use of chiral reagents or catalysts and the analysis of the stereoisomeric composition of the products, none of which have been reported for this specific indole derivative.

Applications As a Synthetic Building Block

Precursor in the Synthesis of Complex Indole-Containing Natural Product Analogues

No specific examples were found in the scientific literature of 1,4,6-Trimethyl-1H-indole being used as a direct precursor or key intermediate in the total synthesis or semi-synthesis of analogues of complex, indole-containing natural products. Synthetic efforts in this field typically employ indole (B1671886) derivatives with different substitution patterns tailored to the target molecule.

Role in Constructing Polycyclic and Heterocyclic Systems

There is no available research detailing the specific use of this compound as a starting material for the construction of more complex polycyclic or heterocyclic systems. Methodologies for building such systems from indole cores are abundant, but they have not been specifically applied to or exemplified with the 1,4,6-trimethyl substituted isomer.

Development of Fluorescent Probes and Chemical Labels

Similarly, no studies were identified that describe the development of fluorescent probes or chemical labels derived from this compound. The design and synthesis of such molecular tools are highly specific, and this particular indole derivative has not been selected as a core structure in published research.

Future Research Directions for 1,4,6 Trimethyl 1h Indole

Development of Novel and Sustainable Synthetic Routes

While classical methods like the Fischer, Madelung, and Batcho–Leimgruber syntheses provide foundational routes to indole (B1671886) cores, future efforts must prioritize the development of more efficient, sustainable, and atom-economical methods specifically tailored for 1,4,6-trimethyl-1H-indole. researchgate.net Research should move beyond traditional approaches that often require harsh conditions and stoichiometric reagents.

Future investigations could focus on adapting modern catalytic systems to the specific precursors of this compound. For instance, palladium-catalyzed cross-coupling reactions, which offer high regioselectivity and functional group tolerance, could be optimized for its synthesis. Furthermore, exploring green and sustainable approaches, such as those using water as a solvent or employing reusable catalysts, will be critical. beilstein-journals.org Catalyst-free methods, like the condensation reactions developed for 6-hydroxy indoles, could inspire novel pathways that minimize waste and simplify purification. acs.org The development of flow chemistry processes for the synthesis would represent a significant advancement, improving efficiency and minimizing the isolation of intermediates.

| Methodology | Typical Characteristics | Potential Future Application for this compound |

|---|---|---|

| Traditional (e.g., Fischer Indole Synthesis) | Requires strong acids, high temperatures, potential for side products. | Optimization for higher yields and regioselectivity with the specific trimethyl precursors. |

| Modern Catalytic (e.g., Pd-catalyzed coupling) | High efficiency, good functional group tolerance, milder conditions. | Development of tailored ligands and catalysts for the direct and regioselective synthesis from readily available starting materials. |

| Green/Sustainable (e.g., Water-based reactions) | Environmentally benign solvents, reduced waste, potential for catalyst recycling. beilstein-journals.org | Designing a synthetic route that proceeds in aqueous media or utilizes biodegradable catalysts. |

| Flow Chemistry | Automated, continuous process, improved safety and scalability, minimal intermediate isolation. | Establishing a continuous-flow process for the on-demand synthesis of this compound and its derivatives. |

Expanding the Scope of Chemical Transformations and Functionalization

The reactivity of the indole core is well-established at the C2 and C3 positions of the pyrrole (B145914) ring. However, the regioselective C-H functionalization of the benzene (B151609) portion (C4, C5, C7) remains a significant challenge due to the similar reactivity of these C-H bonds. nih.gov For this compound, the C4 and C6 positions are blocked, directing focus toward the C2, C3, C5, and C7 positions. Future research should aim to develop precise methods to functionalize these available sites.

Directing-group strategies, which have been successful in achieving C4 and C7 arylation in other indole systems, could be adapted to functionalize the C5 and C7 positions of this compound. nih.gov Investigating transition-metal-catalyzed C-H activation, such as with rhodium or palladium, could provide direct access to novel derivatives without the need for pre-functionalized substrates. nih.gov Furthermore, exploring radical-mediated functionalization could open up new reaction pathways, potentially allowing for the introduction of unique functional groups that are inaccessible through traditional ionic chemistry. chemrxiv.org

| Position | Potential Strategy | Objective |

|---|---|---|

| C2/C3 | Transition-metal catalyzed cross-coupling. | Introduce aryl, alkyl, or heteroatom substituents to modulate electronic properties. |

| C5 | Directing-group assisted C-H arylation/alkenylation. nih.gov | Achieve regioselective functionalization of the benzene ring. |

| C7 | Palladium-catalyzed C-H activation. nih.gov | Introduce functionality at the sterically hindered C7 position. |

| N1-Methyl | Radical-mediated C(sp³)–H functionalization. chemrxiv.org | Functionalize the N-methyl group to create extended side chains. |

Integration of Advanced Spectroscopic Techniques for Complex Structure Elucidation

While standard spectroscopic methods like 1H/13C NMR and mass spectrometry are routine for characterization, the synthesis of more complex derivatives of this compound will necessitate the use of more advanced analytical techniques. Future research will require the integration of sophisticated methods to unambiguously determine the structure and stereochemistry of novel compounds.

Two-dimensional NMR techniques (e.g., COSY, NOESY, HMBC, HSQC) will be essential for the unequivocal assignment of complex structures, especially in cases of ambiguous regioselectivity in functionalization reactions. nih.gov For derivatives that form solid-state materials, techniques like solid-state NMR and single-crystal X-ray diffraction will be indispensable for understanding intermolecular interactions and packing arrangements. Advanced mass spectrometry techniques, such as ion-mobility spectrometry-mass spectrometry (IMS-MS), could be employed to separate and characterize complex isomeric mixtures that are difficult to resolve by chromatography alone.

| Technique | Application | Future Research Utility |

|---|---|---|

| Standard 1D NMR (¹H, ¹³C) | Confirmation of basic structure and substitution patterns. | Routine characterization of synthetic intermediates and final products. |

| Advanced 2D NMR (NOESY, HMBC) | Unambiguous determination of connectivity and spatial proximity of atoms. nih.gov | Solving complex regio- and stereochemical questions in new derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | Verification of molecular formulas. | Confirming the elemental composition of novel compounds. |

| Single-Crystal X-ray Diffraction | Absolute determination of molecular structure in the solid state. | Analyzing crystal packing and non-covalent interactions in functional materials derived from this compound. |

Deeper Theoretical Insights into Reactivity and Mechanism

Computational chemistry offers a powerful tool to predict reactivity, understand reaction mechanisms, and guide synthetic efforts. Future research on this compound should be strongly supported by theoretical investigations to rationalize experimental observations and predict new chemical transformations.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the indole core and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov Such calculations can explain the regioselectivity of functionalization reactions and help in the design of catalysts and reagents that favor a desired outcome. acs.org For instance, computational studies on the cycloaddition reactions of indolynes have successfully explained unusual regioselectivity based on the polarity of the aryne intermediate. nih.gov Similar studies on this compound could predict its behavior in pericyclic reactions. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the photophysical properties (e.g., absorption and emission spectra) of new derivatives, guiding the design of novel dyes or fluorescent probes. dntb.gov.ua

| Theoretical Method | Research Application | Specific Goal for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground-state electronic structure, reaction energies, and transition states. nih.gov | Predicting regioselectivity of C-H functionalization and elucidating reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra. dntb.gov.ua | Guiding the design of new chromophores and fluorophores based on the indole scaffold. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. | Understanding intramolecular and intermolecular forces that govern the structure of complex derivatives. |

| Molecular Docking | Predicting the binding orientation of small molecules to a biological target. | In silico screening of derivatives for potential biological activity. |

Innovation in Derivatization for Specialized Chemical Applications

The ultimate goal of fundamental research into synthesis, functionalization, and characterization is to create novel molecules with specific, valuable functions. The this compound scaffold holds potential for a variety of applications, driven by innovative derivatization. The indole ring system is a prominent feature in many biologically active compounds and functional materials. beilstein-journals.orgrsc.org

Future work should focus on creating libraries of derivatives based on the strategies outlined in previous sections. For example, by introducing specific functional groups at the C5 or C7 positions, new compounds could be synthesized and screened for biological activity, targeting areas where indole derivatives have historically shown promise, such as anticancer or antimicrobial agents. beilstein-journals.org In the realm of materials science, derivatization could be used to create novel organic semiconductors, dyes for solar cells, or fluorescent sensors. By attaching polymerizable groups, this compound could be incorporated as a monomer into advanced polymers with unique optical or electronic properties.

| Derivative Class | Synthetic Strategy | Target Application |

|---|---|---|

| C5/C7-Aryl Indoles | Palladium-catalyzed C-H arylation. | Organic electronics (e.g., OLEDs, OFETs), medicinal chemistry. |

| Polycyclic Indole Systems | Intramolecular cyclization reactions (e.g., Friedel-Crafts). nih.gov | Complex scaffolds for natural product synthesis, novel dyes. |

| Indole-based Ligands | Introduction of coordinating groups (e.g., pyridine, phosphine). | Homogeneous catalysis, metal-organic frameworks (MOFs). |

| Functional Polymers | Incorporation of vinyl or acrylate (B77674) groups followed by polymerization. | Conductive polymers, materials for optical data storage. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.